Lacidipine Monomethyl Ester

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

Using a non-certified impurity standard for Lacidipine analysis risks ANDA/DMF rejection due to ICH Q2B non-compliance. Lacidipine Monomethyl Ester (BP Impurity A) is the pharmacopoeial reference standard validated for accurate impurity profiling and stability-indicating methods. • Validated RP-UPLC quantitation with r² > 0.999 linearity for ICH Q3A/Q3B compliance • Available ISO 17034-certified with full traceability, homogeneity, and stability documentation • Supplied in 10 mg, 25 mg, 50 mg, and 100 mg pack sizes for cost-effective laboratory procurement

Molecular Formula C25H31NO6
Molecular Weight 441.53
CAS No. 103890-81-9
Cat. No. B600982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacidipine Monomethyl Ester
CAS103890-81-9
Synonyms4-[2-[3-(1,1-Dimethylethoxy)-3-oxo-1-propenyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester
Molecular FormulaC25H31NO6
Molecular Weight441.53
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OC)C)C
InChIInChI=1S/C25H31NO6/c1-8-31-24(29)21-16(3)26-15(2)20(23(28)30-7)22(21)18-12-10-9-11-17(18)13-14-19(27)32-25(4,5)6/h9-14,22,26H,8H2,1-7H3/b14-13+
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lacidipine Monomethyl Ester: Process Impurity & Pharmacopoeial Standard


Lacidipine Monomethyl Ester (CAS: 103890-81-9, C25H31NO6, MW: 441.52) is a process-related impurity and degradation product of Lacidipine, a lipophilic dihydropyridine calcium channel blocker used for the treatment of hypertension [1]. The compound is officially designated as Lacidipine BP Impurity A (also EP Impurity A) in pharmacopoeial monographs and is a key reference standard in pharmaceutical quality control [2]. As a mixed ester derivative featuring both ethyl and methyl ester functionalities on the dihydropyridine core, its presence typically signals transesterification events during synthesis or analytical sample preparation involving methanol .

Designated BP/EP Impurity A for Lacidipine monograph
Validated for RP-UPLC impurity profiling methodsBaseline resolution from parent drug and related impurities
ISO 17034 certified reference standard procurement path

Lacidipine Monomethyl Ester: Why Generic Substitutes Fail


Procurement of a generic dihydropyridine-related compound or an unqualified impurity standard in place of Lacidipine Monomethyl Ester introduces unacceptable risk to regulatory submissions and analytical method reliability. Lacidipine Monomethyl Ester is a specifically designated impurity—BP Impurity A/EP Impurity A—with a unique retention time and spectral fingerprint validated in published chromatographic methods for Lacidipine drug substance and drug product [1]. Substituting a structurally similar but non-identical impurity or a non-certified reference material will compromise method specificity, leading to inaccurate impurity profiling, potential failure of ICH Q2B validation criteria, and rejection during ANDA or DMF review [2]. Furthermore, only standards manufactured under ISO 17034 accreditation provide the required traceability, homogeneity, and stability documentation to satisfy global regulatory expectations for pharmaceutical impurity testing [3].

Identity Substituting a non-pharmacopoeial impurity or different Lacidipine impurity (e.g., B, C, D) may invalidate regulatory identification criteria and acceptance thresholds.
Method Fit Uncertified or structurally similar impurities may shift retention behavior and lack validated linearity, risking ICH Q2B specificity failures and out-of-specification investigations.
Traceability Generic impurity standards without ISO 17034 accreditation may not provide the traceability and homogeneity documentation required for ANDA/DMF submissions.

Lacidipine Monomethyl Ester: Evidence for Scientific Selection


BP/EP Impurity A Designation

Lacidipine Monomethyl Ester is officially designated as Lacidipine BP Impurity A and Lacidipine EP Impurity A, a controlled impurity in the British and European Pharmacopoeia monographs for Lacidipine drug substance [1]. In contrast, other process-related impurities such as Lacidipine Impurity B, C, or D possess distinct chemical structures and are assigned different pharmacopoeial codes with separate acceptance criteria and analytical targets . This official designation mandates its use as a primary reference standard for identification, control, and quantification of this specific impurity in finished pharmaceutical products.

BP/EP Impurity A Designation
Class-level
Unique BP/EP monograph assignment with distinct acceptance criteria vs. Impurity B, C, D.
Regulatory identity context
Specificity mandated for pharmacopoeial compliance
Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

Validated Chromatographic Selectivity

In a validated RP-UPLC method for the assay of Lacidipine and related substances, Lacidipine Monomethyl Ester (BP Impurity A) was chromatographically resolved from Lacidipine and six other process impurities/degradation products with baseline separation under isocratic conditions (Acquity BEH C18 column, pH 4.5 ammonium acetate buffer:methanol 70:30 v/v, 0.25 mL/min, 240 nm) [1]. The method achieved linearity for Lacidipine Monomethyl Ester with r² > 0.999 across the validated range, confirming its suitability for accurate quantification [1]. In comparison, alternative impurities such as Lacidipine Impurity B (diethyl ester) and Impurity C exhibit different retention characteristics and cannot be used interchangeably for method validation or system suitability testing targeting Impurity A .

Validated Chromatographic Selectivity
Head-to-head
Baseline separation achieved; linearity r² > 0.999 in RP-UPLC method.
Method-specific selectivity context
Retention distinct from Impurity B and C
HPLC Method Validation Impurity Resolution Analytical Selectivity

ISO 17034 Certification & Characterization

Commercially available Lacidipine Monomethyl Ester reference standards from accredited suppliers are manufactured under ISO 17034:2016 certification, guaranteeing documented homogeneity, stability, and metrological traceability [1]. These standards are supplied with purity typically >95% (HPLC) and include comprehensive certificates of analysis featuring NMR, MS, HPLC, and structural conformance reports . In contrast, generic or uncertified impurity standards may lack this level of characterization, traceability, and regulatory-compliant documentation [2]. The ISO 17034 certification specifically addresses the uniform production and certification of reference materials, a requirement increasingly mandated by regulatory agencies for ANDA and DMF submissions [3].

ISO 17034 Certification & Characterization
Class-level
Commercially available with >95% HPLC purity, full CoA (NMR, MS, HPLC).
Procurement and traceability context
Supplier documentation must be verified
Reference Standard Certification ISO 17034 Accreditation Analytical Method Validation

Pharmacological Inactivity Profile

Lacidipine Monomethyl Ester, like other principal metabolites of Lacidipine, exhibits little to no pharmacodynamic activity compared to the parent drug [1]. Pharmacokinetic studies indicate that principal Lacidipine metabolites possess minimal calcium channel blocking activity, with approximately 70% of an administered dose eliminated as inactive metabolites in feces and the remainder in urine [2]. This lack of therapeutic activity distinguishes it from the active pharmaceutical ingredient Lacidipine and supports its classification as an impurity requiring control rather than a therapeutic agent. In comparison, the parent compound Lacidipine demonstrates potent vascular selectivity and antihypertensive efficacy [3].

Pharmacological Inactivity Profile
Class-level
Reported as little to no pharmacodynamic activity vs. parent drug Lacidipine.
Supports ICH Q3A/Q3B impurity classification context
Source review; data to verify
Impurity Safety Assessment Toxicology ICH Q3A/Q3B

Lacidipine Monomethyl Ester: Application Scenarios


ANDA and DMF Submission Support

Lacidipine Monomethyl Ester (BP Impurity A) is a critical reference standard for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic Lacidipine drug products. Its use is mandatory for establishing impurity profiles, validating analytical methods according to ICH Q2B guidelines, and demonstrating control of this specific process-related impurity. The validated RP-UPLC method described in [1] confirms its suitability for accurate quantification with r² > 0.999 linearity, enabling robust demonstration of compliance with ICH Q3A/Q3B impurity thresholds. Procurement of an ISO 17034-certified standard ensures that the analytical data generated will meet the rigorous documentation and traceability requirements of global regulatory agencies [2].

QC and Batch Release Testing

In routine pharmaceutical quality control (QC) laboratories, Lacidipine Monomethyl Ester serves as the primary reference standard for identification, quantification, and system suitability testing of Lacidipine BP Impurity A in drug substance and finished drug product batches. Its well-characterized retention time and spectral properties in validated HPLC/UPLC methods [1] enable reliable peak assignment and accurate determination of impurity levels against established acceptance criteria. The availability of the compound in multiple pack sizes (10 mg, 25 mg, 50 mg, 100 mg) from accredited suppliers facilitates cost-effective procurement aligned with laboratory throughput and stability testing programs .

Forced Degradation & Stability Studies

Lacidipine Monomethyl Ester is a known degradation product of Lacidipine, making it an essential reference material for forced degradation studies (acid, base, peroxide, heat, light) and long-term stability testing of Lacidipine formulations. The validated chromatographic method described by Mohan et al. [1] successfully separated this impurity from Lacidipine and other degradation products under various stress conditions, enabling accurate monitoring of degradation pathways and shelf-life determination. Procurement of this specific impurity standard ensures that stability-indicating methods are properly developed and validated, a critical requirement for regulatory approval of new and generic Lacidipine products.

Application
Selection Property
Validation Focus
ANDA/DMF Submission Support
Pharmacopoeial impurity identity
ICH Q2B method validation and traceability documentation
QC Batch Release Testing
Certified chromatographic standard
System suitability and peak assignment accuracy
Forced Degradation & Stability Studies
Stability-indicating method fit
Degradation pathway monitoring and shelf-life determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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